3-chlorothieno[2,3-b]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of 3-chlorothiophene-2-carboxylic acid with suitable aldehydes can yield the desired compound. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid.
Reduction: 3-chlorothieno[2,3-b]thiophene-2-methanol.
Substitution: Various substituted thienothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chlorothieno[3,2-b]thiophene-2-carbaldehyde
- 3-chlorothiophene-2-carboxylic acid
- 3-chlorothiophene-2-methanol
Uniqueness
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is unique due to its specific arrangement of sulfur and chlorine atoms within the thienothiophene framework. This unique structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science. Additionally, its reactivity towards various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-chlorothieno[2,3-b]thiophene-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClOS2/c8-6-4-1-2-10-7(4)11-5(6)3-9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDGRJVUGRPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClOS2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.